![molecular formula C21H32N2O5S B3967658 2,6-dimethyl-4-{1-[4-(methylthio)benzyl]-4-piperidinyl}morpholine oxalate](/img/structure/B3967658.png)
2,6-dimethyl-4-{1-[4-(methylthio)benzyl]-4-piperidinyl}morpholine oxalate
Overview
Description
2,6-dimethyl-4-{1-[4-(methylthio)benzyl]-4-piperidinyl}morpholine oxalate is a chemical compound that has been widely used in scientific research due to its unique properties.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-4-{1-[4-(methylthio)benzyl]-4-piperidinyl}morpholine oxalate involves its interaction with specific receptors in the brain and other tissues. The compound acts as an agonist or antagonist of these receptors, depending on the receptor subtype and the cellular context. By modulating the activity of these receptors, the compound can affect various signaling pathways and cellular processes, such as neurotransmitter release, ion channel function, gene expression, and protein phosphorylation. The precise mechanism of action of the compound is still under investigation and may involve multiple targets and pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its binding affinity for different receptors and its concentration in the target tissues. Some of the reported effects of the compound include modulation of dopamine, serotonin, and glutamate signaling, inhibition of voltage-gated calcium channels, and activation of sigma-1 receptors. These effects can lead to changes in behavior, cognition, mood, and motor function, as well as alterations in synaptic plasticity and neuronal survival. The compound has also been shown to have anti-inflammatory and neuroprotective properties, which may be relevant for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 2,6-dimethyl-4-{1-[4-(methylthio)benzyl]-4-piperidinyl}morpholine oxalate in lab experiments include its high potency, selectivity, and specificity for certain receptors, as well as its well-characterized pharmacological profile. The compound can be used to study the structure-activity relationships of these receptors and to develop novel ligands with improved pharmacokinetic and pharmacodynamic properties. However, there are also some limitations to using the compound, such as its potential toxicity, limited solubility, and variable effects depending on the experimental conditions and the target tissues. Careful dose-response studies and appropriate controls are necessary to ensure the validity and reproducibility of the results.
Future Directions
There are several future directions for research on 2,6-dimethyl-4-{1-[4-(methylthio)benzyl]-4-piperidinyl}morpholine oxalate. One direction is to investigate its potential therapeutic applications in various diseases, such as schizophrenia, Parkinson's disease, and cancer. Another direction is to explore its interactions with other receptors and signaling pathways, and to elucidate its role in complex physiological processes, such as learning and memory, circadian rhythms, and immune function. Additionally, further studies are needed to optimize the synthesis and purification methods of the compound, to improve its pharmacokinetic and pharmacodynamic properties, and to develop more specific and potent ligands based on its structure.
Scientific Research Applications
2,6-dimethyl-4-{1-[4-(methylthio)benzyl]-4-piperidinyl}morpholine oxalate has been used in various scientific research fields, including pharmacology, neuroscience, and medicinal chemistry. The compound has been shown to exhibit potent and selective binding affinity for certain receptors, such as the dopamine D2 receptor and the sigma-1 receptor. This makes it a valuable tool for studying the structure-activity relationships of these receptors and for developing novel drugs that target them. Additionally, the compound has been used to investigate the role of these receptors in various physiological and pathological processes, such as addiction, schizophrenia, and neurodegenerative diseases.
properties
IUPAC Name |
2,6-dimethyl-4-[1-[(4-methylsulfanylphenyl)methyl]piperidin-4-yl]morpholine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2OS.C2H2O4/c1-15-12-21(13-16(2)22-15)18-8-10-20(11-9-18)14-17-4-6-19(23-3)7-5-17;3-1(4)2(5)6/h4-7,15-16,18H,8-14H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZYVKILLZEBEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC=C(C=C3)SC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



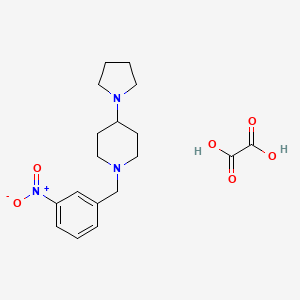

![8-methoxy-3-[2-(4-methylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B3967589.png)
![4-(2,4-dichlorophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3967593.png)
![1-[1-(3-methoxybenzoyl)-4-piperidinyl]-4-methylpiperazine oxalate](/img/structure/B3967596.png)
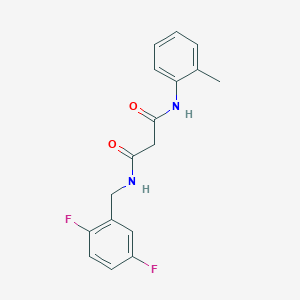
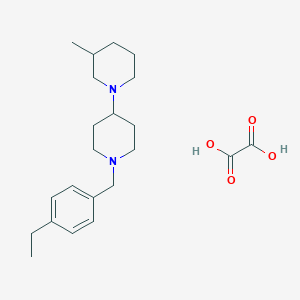
![N-[2-(1H-imidazol-4-yl)ethyl]-N'-mesitylsuccinamide](/img/structure/B3967611.png)

![6-{[2-(pyrrolidin-1-ylcarbonyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B3967625.png)
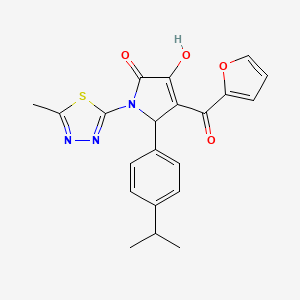
![3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B3967656.png)
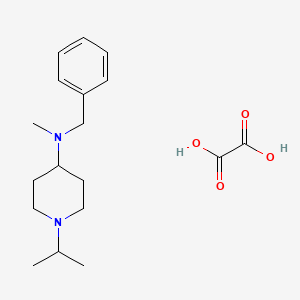
![2-[1-(2-methylbenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B3967661.png)